molecular formula C10H10N2O7 B1460303 Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate CAS No. 1356338-52-7

Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate

Cat. No.: B1460303
CAS No.: 1356338-52-7
M. Wt: 270.2 g/mol
InChI Key: PISBFMTVMRUODY-UHFFFAOYSA-N
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Description

Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate is a nitroaromatic ester characterized by a phenolic hydroxyl group at position 3 and two nitro groups at positions 2 and 4 on the benzene ring. The ethyl ester functional group enhances its lipophilicity, making it relevant in synthetic chemistry for further derivatization.

Properties

IUPAC Name

ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O7/c1-2-19-8(13)5-6-3-4-7(11(15)16)10(14)9(6)12(17)18/h3-4,14H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISBFMTVMRUODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=C(C=C1)[N+](=O)[O-])O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate is a compound of significant interest due to its biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula C10H10N2O6C_10H_{10}N_2O_6. The presence of the dinitrophenyl group is critical in influencing its biological activity, particularly its interaction with cellular components.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that the dinitrophenol moiety can uncouple oxidative phosphorylation in mitochondria, leading to increased metabolic rates and heat production. This mechanism has been linked to both therapeutic effects and toxicity.

Uncoupling Mechanism

  • Mitochondrial Effects : this compound disrupts the electron transport chain, causing the dissipation of proton gradients across mitochondrial membranes. This results in increased energy expenditure as heat rather than in ATP synthesis, which can be beneficial in certain metabolic disorders but harmful at high doses .

Biological Activities

  • Anticancer Activity : Preliminary studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, related dinitrophenyl compounds have demonstrated significant inhibition of cell proliferation in human prostate (DU145) and leukemic (K562) cancer cells .
    Compound TypeCell Line TestedIC50 (μM)
    Dinitrophenyl DerivativeDU1455–10
    Dinitrophenyl DerivativeK562Varies
  • Toxicological Profile : The compound has been associated with various toxic effects, including organ damage and metabolic disturbances. Acute exposure can lead to symptoms such as hyperthermia, renal failure, and multi-organ dysfunction . The toxicological profile indicates a dose-dependent relationship between exposure levels and severity of adverse effects.

Case Studies

Several case studies have documented the effects of dinitrophenol compounds on human health:

  • Case Study 1 : A reported case involved a subject exposed to high doses of dinitrophenol leading to severe hyperthermia and subsequent organ failure. Autopsy findings revealed significant edema and hemorrhagic lesions in multiple organs .
  • Case Study 2 : Clinical observations from historical data indicated that chronic exposure resulted in yellow discoloration of skin due to direct compound interaction rather than hepatic dysfunction .

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its therapeutic index while minimizing toxicity. Modifications aimed at improving solubility and bioavailability have shown promise in preclinical evaluations.

Structure-Activity Relationship (SAR)

Research has identified key structural features that enhance biological activity:

  • Hydroxyl Group Positioning : The positioning of hydroxyl groups on the aromatic ring significantly affects cytotoxicity. Optimal placement enhances interaction with cellular targets.
  • Substituent Effects : Variations in substituents on the aromatic rings have been systematically studied to understand their impact on anticancer properties and toxicity profiles .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate serves as an important intermediate in the synthesis of more complex organic compounds. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis .

Medicinal Chemistry

Potential Anticancer Agent
Recent studies have indicated that derivatives of dinitrophenol compounds exhibit significant cytotoxicity against various cancer cell lines. This compound may contribute to the development of novel anticancer agents due to its structural similarity to known active compounds .

Mechanistic Insights
Research on related compounds has shown that they may disrupt microtubule formation and induce apoptosis in cancer cells. This suggests that this compound could be investigated for similar mechanisms, potentially leading to the development of drugs with enhanced efficacy against resistant cancer strains .

Environmental Chemistry

Pesticide Development
Compounds similar to this compound are often explored for their potential as pesticides. The dinitrophenol moiety is known for its herbicidal properties, which could be leveraged in agricultural applications .

Toxicology Studies

Assessment of Toxicity
Given the structural characteristics of this compound, it is crucial to assess its toxicity profile. Compounds with dinitrophenol groups are often associated with acute toxicity and environmental hazards. Understanding these properties helps in evaluating safe handling and application protocols .

  • Anticancer Activity Investigation
    • A study evaluated analogs of dinitrophenol derivatives for their anticancer properties. The results indicated that modifications to the dinitrophenol structure significantly enhanced cytotoxicity against resistant cancer cell lines. This suggests a pathway for future research on this compound as a potential therapeutic agent .
  • Environmental Impact Assessment
    • Research on dinitrophenol compounds highlighted their potential risks as environmental pollutants due to their toxicity to aquatic life. Studies are ongoing to assess the environmental fate of this compound and its derivatives in various ecosystems .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include:

Compound Name Substituent Positions Molecular Formula Molar Mass (g/mol) Key Features
Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate 3-OH, 2-NO₂, 4-NO₂ C₁₀H₁₀N₂O₇ 270.2 High polarity due to nitro and hydroxyl groups
Ethyl 2-(4-hydroxy-3,5-dinitrophenyl)acetate 4-OH, 3-NO₂, 5-NO₂ C₁₀H₁₀N₂O₇ 270.2 Symmetric dinitro substitution; higher melting point inferred
Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate 3-OH, 4-NO₂ C₁₀H₁₁NO₅ 225.2 Mono-nitro derivative; lower reactivity
Ethyl 2-(2-nitrophenyl)acetate 2-NO₂ C₁₀H₁₁NO₄ 209.2 Simpler structure; synthesized via esterification
Ethyl 2-(4-aminophenoxy)acetate 4-NH₂ C₁₀H₁₃NO₃ 195.2 Reduced nitro to amino group; m.p. 56–58°C

Key Observations :

  • Nitro Group Effects: The presence of two nitro groups in the target compound increases electron-withdrawing effects, enhancing the acidity of the phenolic hydroxyl group compared to mono-nitro analogs .

Physicochemical Properties

  • Melting Points: Amino derivatives (e.g., : 56–58°C) generally exhibit lower melting points than nitro-substituted analogs due to reduced hydrogen bonding . The target compound’s melting point is expected to exceed 100°C, based on trends in nitroaromatic esters .
  • Solubility: The 2,4-dinitro substitution in the target compound likely reduces solubility in polar solvents compared to mono-nitro analogs but enhances compatibility with organic solvents like ethyl acetate .

Preparation Methods

Nucleophilic Aromatic Substitution of 2,4-Dinitrohalobenzenes

A common and effective route to derivatives of 2,4-dinitrophenyl esters involves nucleophilic aromatic substitution (SNAr) reactions starting from 2,4-dinitrochlorobenzene or 2,4-dinitrobromobenzene. These halogenated aromatic compounds react with alkali metal alkoxides or alcoholates to form 2,4-dinitrophenyl ethers and related esters.

  • Reaction Conditions:

    • Temperature range: typically from -25°C to +7°C, with lower temperatures (below -25°C) reducing by-products significantly.
    • Solvent: non-polar, inert solvents (e.g., ethers, hydrocarbons) to stabilize intermediates and minimize side reactions.
    • Alkali metal cation: sodium is preferred for cost-effectiveness.
    • Alkali metal alcoholate: prepared in situ or used directly; methylglycol-derived alkoxides (alkali metal 2-methoxyethanolate) are favored for their reactivity and selectivity.
  • Process Highlights:

    • The halogen on the aromatic ring is displaced by the alkoxide nucleophile to form the corresponding ether or ester.
    • After reaction completion, excess alkoxide is neutralized by acids such as sulfuric or acetic acid.
    • The product is isolated by phase separation and solvent removal.
  • Yields and Purity:

    • High yields (>97%) are achievable.
    • By-products such as 2,4-dinitrophenol are minimized (<0.3%) under optimized low-temperature conditions.

This method is foundational for preparing 2,4-dinitrophenyl derivatives, including esters like ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate, by selecting appropriate alcoholates and reaction parameters.

Esterification via Condensation of Ethyl 2-(Chlorosulfonyl)acetate with Hydroxy Aromatics

Another synthetic approach involves the condensation of ethyl 2-(chlorosulfonyl)acetate with hydroxy-substituted aromatic compounds, including dinitrophenyl derivatives.

  • Key Steps:

    • Preparation of ethyl 2-(chlorosulfonyl)acetate as a reactive intermediate.
    • Reaction with 3-hydroxy-2,4-dinitrophenyl substrates in the presence of a base such as triethylamine.
    • The reaction typically occurs in dichloromethane or similar organic solvents.
    • The resulting arylsulfamoylacetic acid ethyl esters can be further hydrolyzed or modified to yield target esters.
  • Advantages:

    • High selectivity and yields.
    • Allows functional group tolerance and modification of the aromatic ring.

This method is useful when introducing sulfonamide or related groups and can be adapted for ester synthesis involving hydroxy-dinitrophenyl moieties.

Knoevenagel Condensation and Enzymatic Dynamic Kinetic Resolution

For the synthesis of this compound analogs, Knoevenagel condensation of aryl aldehydes with malonic acid derivatives followed by enzymatic dynamic kinetic resolution has been reported.

  • General Procedure:

    • Condensation of 2,4-dinitrobenzaldehyde with malonic acid half-ester in the presence of a base (e.g., triethylamine) in solvents like N,N-dimethylformamide at elevated temperature (~80°C) for extended periods (~20 hours).
    • Removal of volatiles and purification by extraction.
    • Subsequent enzymatic resolution using lipases or other catalysts in organic solvents at mild temperatures (around 40°C) to obtain enantiomerically enriched hydroxy esters.
  • Outcome:

    • High yields (~94%) of hydroxy-substituted ethyl esters.
    • Control over stereochemistry via enzymatic catalysis.

This approach is valuable for preparing chiral hydroxy esters related to this compound with potential for biological activity studies.

Hydroxylation and Functional Group Manipulation

Hydroxylation at the 3-position of the dinitrophenylacetate can be achieved through selective reactions involving protected intermediates or via nucleophilic substitution on pre-functionalized aromatic esters.

  • Example:
    • Treatment of ethyl O-(2,4-dinitrophenyl)acetohydroxamate under controlled conditions leads to hydroxylated products.
    • Reaction temperatures are maintained low (e.g., -5°C) to avoid decomposition.
    • Purification by recrystallization yields high-purity hydroxy esters.

This method is useful for introducing the hydroxy group specifically at the 3-position on the dinitrophenyl ring of the ethyl acetate derivative.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Advantages Yield & Purity References
1 2,4-Dinitrochlorobenzene + Alkali metal alcoholate Non-polar solvent, -25°C to +7°C, Na alkoxide High yield, low by-products >97% yield, <0.3% by-products
2 Ethyl 2-(chlorosulfonyl)acetate + 3-hydroxy-2,4-dinitrophenyl Triethylamine, DCM, room temp Functional group tolerance High yields
3 2,4-Dinitrobenzaldehyde + Malonic acid half-ester Triethylamine, DMF, 80°C, enzymatic resolution Stereocontrol, high yield ~94% yield, enantiomeric purity
4 Ethyl O-(2,4-dinitrophenyl)acetohydroxamate KOH, EtOH/H2O, -5°C Selective hydroxylation ~87% yield

Detailed Research Findings and Notes

  • Temperature Control: Lower reaction temperatures (-25°C or below) significantly reduce by-products such as azoxy and azo compounds in nucleophilic aromatic substitution reactions, enhancing yield and purity.

  • Solvent Choice: Non-polar, inert solvents stabilize reactive intermediates and minimize side reactions in SNAr processes.

  • Enzymatic Resolution: The use of immobilized enzymes and metal catalysts enables dynamic kinetic resolution, producing enantiomerically enriched hydroxy esters with high efficiency.

  • Purification: Products are generally purified by solvent extraction, recrystallization, or column chromatography depending on the method and scale.

  • Functional Group Compatibility: The presence of strongly electron-withdrawing nitro groups requires mild reaction conditions to prevent degradation or side reactions.

Q & A

Q. What are the typical synthetic routes for Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate, and how can reaction conditions be optimized?

The synthesis often involves multi-step procedures, including nitration, esterification, and functional group protection. For example, microwave-assisted heating (90°C for 16 hours) in acetonitrile with a base like i-Pr2NEt can improve reaction efficiency by enhancing intermediate stability and reducing side reactions . Purification via gradient flash chromatography (e.g., 1–5% MeOH/CH2Cl2) is critical to isolate the target compound from byproducts such as unreacted diethyl 2,2'-azanediyldiacetate or phenyl hydroxycarbamate derivatives . Optimization may involve adjusting solvent polarity, temperature, and stoichiometric ratios of reagents to maximize yield (reported up to 69% under optimized conditions) .

Q. How can the structural integrity of this compound be confirmed during synthesis?

Key characterization methods include:

  • NMR Spectroscopy : To verify the presence of the ester group (δ ~4.1–4.3 ppm for ethyl CH2) and aromatic protons (δ ~8.5–9.0 ppm for nitro-substituted phenyl rings).
  • X-ray Crystallography : For unambiguous confirmation of molecular geometry, as demonstrated for analogous phenylacetate derivatives, where bond angles and torsional conformations were resolved with R-factors <0.07 .
  • Mass Spectrometry : To confirm molecular weight (e.g., via ESI-MS) and detect fragmentation patterns indicative of nitro and ester functional groups.

Q. What safety precautions are essential when handling this compound?

this compound contains nitro groups, which are potentially explosive under high heat or friction. Toxicity data for structurally similar nitroaromatics report acute oral LD50 values in rats as low as 42 mg/kg, emphasizing the need for PPE (gloves, goggles) and fume hood use . Storage should adhere to guidelines for reactive intermediates: inert atmosphere (N2 or Ar), temperatures below –20°C, and avoidance of light to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies between calculated and observed NMR/IR spectra often arise from tautomerism or solvent effects. For example:

  • Tautomeric Equilibria : The hydroxyl and nitro groups may participate in intramolecular hydrogen bonding, shifting proton signals. Compare spectra in polar (DMSO-d6) vs. nonpolar (CDCl3) solvents to identify dynamic equilibria .
  • X-ray vs. Computational Models : If crystallographic data (e.g., bond lengths of 1.39–1.42 Å for C–O in the ester group) conflict with DFT-optimized structures, recalibrate computational parameters (e.g., basis sets, solvent models) .

Q. What advanced analytical techniques are suitable for detecting trace impurities or decomposition products?

  • HPLC-MS/MS : To identify low-abundance byproducts (e.g., hydrolyzed acetic acid derivatives) with detection limits <1 ppm.
  • TGA-DSC : Monitor thermal stability; nitro compounds often exhibit exothermic decomposition peaks above 150°C .
  • Protein Carbonyl Assays : Adapt methods like DNPH derivatization followed by spectrophotometry (absorbance at 366 nm) to quantify oxidative degradation products .

Q. How can mechanistic studies clarify the reactivity of the nitro and hydroxyl groups in this compound?

  • Isotopic Labeling : Use 18O-labeled H2O during hydrolysis to track oxygen incorporation into the acetate or phenolic hydroxyl groups.
  • Kinetic Profiling : Compare reaction rates under acidic vs. basic conditions to determine whether nitro group reduction precedes ester cleavage.
  • Computational Studies : Employ DFT to map transition states for nitration or esterification, identifying energy barriers and regioselectivity drivers .

Q. How should researchers address discrepancies in bioactivity data across studies?

Contradictions in pharmacological activity (e.g., antibacterial vs. anticancer effects) may stem from:

  • Purity Variations : Impurities >5% can skew bioassays; validate purity via HPLC and elemental analysis .
  • Assay Conditions : Differences in solvent (DMSO vs. ethanol) or cell lines (eukaryotic vs. prokaryotic) may alter results. Standardize protocols using reference compounds like 4-hydroxyphenylacetic acid derivatives .
  • Structural Analogues : Compare activity with methyl or propyl esters to isolate the role of the ethyl group in bioavailability .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
1H NMR δ 8.9 (d, J=2.4 Hz, H-5), δ 4.2 (q, J=7.1 Hz, OCH2)
X-ray Bond angle C–O–C: 116.7°
IR 1735 cm⁻¹ (C=O ester), 1530 cm⁻¹ (NO2 asym)

Q. Table 2. Optimization Parameters for Synthesis

VariableOptimal RangeImpact on Yield
Temperature85–95°C±10% efficiency
SolventAcetonitrile (0.3 M)Maximizes solubility
Reaction Time14–18 hoursPrevents over-nitration

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate
Reactant of Route 2
Ethyl 2-(3-hydroxy-2,4-dinitrophenyl)acetate

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